(2-Chloropyridin-4-yl)-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
Description
“(2-Chloropyridin-4-yl)-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone” is a ketone-based compound featuring a 2,3-dihydro-1,4-benzoxazine core substituted with a methoxy group at position 6 and a 2-chloropyridin-4-yl group linked via a methanone bridge. The methoxy group at position 6 likely influences solubility and metabolic stability, as seen in structurally related compounds .
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-20-11-2-3-13-12(9-11)18(6-7-21-13)15(19)10-4-5-17-14(16)8-10/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPVPZXRQCRICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCN2C(=O)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Chloropyridin-4-yl)-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chloropyridine moiety linked to a benzoxazine structure, which is known for its diverse biological activities. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including those associated with leukemia and breast cancer. The mechanism involves the modulation of specific signaling pathways that are critical for cancer cell survival.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4;11 (Leukemia) | 0.5 | Inhibition of BET proteins |
| MDA-MB-231 (Breast) | 0.8 | Induction of apoptosis |
Enzyme Inhibition
The compound has been identified as a selective inhibitor of lysyl oxidase-like 2 (LOXL2), with an IC50 value of 126 nM . LOXL2 is implicated in extracellular matrix remodeling and cancer metastasis, making this inhibition particularly relevant for therapeutic applications in oncology .
Study on Antitumor Activity
In a recent study published in Nature Communications, researchers synthesized several derivatives of the compound and evaluated their antitumor effects in vivo. The results demonstrated that the compound significantly reduced tumor size in xenograft models, indicating its potential as a lead compound for further development .
Pharmacokinetics
Pharmacokinetic studies revealed that the compound possesses favorable absorption characteristics when administered orally. It showed high bioavailability and stability in metabolic assays, suggesting its viability for clinical development .
Comparison with Similar Compounds
Elsovaptán [(3S)-7-Chloro-3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][6-(pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl]methanone
- Key Differences :
- The benzoxazine core in elsovaptán is substituted with a 7-chloro and 3-methyl group, contrasting with the target compound’s 6-methoxy substitution.
- The diazaspiroheptane-pyrimidine moiety replaces the 2-chloropyridine group in the target compound.
- Functional Implications :
N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide
- Key Differences: Features a benzothiophene-carboxamide linker instead of a methanone bridge. The benzoxazine core is unsubstituted, lacking the methoxy group present in the target compound.
- Functional Implications :
- Designed for treating heartworm infections, this compound’s benzothiophene and trifluorophenyl groups likely target parasitic enzymes, emphasizing the role of lipophilic substituents in antiparasitic activity .
- The carboxamide linker may improve hydrogen-bonding interactions compared to the ketone group in the target compound.
Derivatives with Modified Linkers or Substituents
4-[(7-Chloranyl-2,3-dihydro-1,4-benzoxazin-4-yl)sulfonyl]benzaldehyde
- Key Differences: Replaces the methanone bridge with a sulfonyl group, linking the benzoxazine to a benzaldehyde moiety. Contains a 7-chloro substitution on the benzoxazine instead of 6-methoxy.
- The benzaldehyde group may confer reactivity for further chemical modifications, unlike the stable 2-chloropyridine in the target compound.
N-[5-[6-[(Dimethylamino)methyl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methoxy-pyridin-3-yl]methanesulfonamide
- Key Differences: Incorporates a methanesulfonamide group and a dimethylamino-methyl substitution on the benzoxazine. Retains the 2-methoxy-pyridine group, similar to the target compound’s 6-methoxy substitution.
- Methanesulfonamide may improve pharmacokinetic properties through reduced CYP-mediated metabolism.
Data Table: Comparative Analysis
Critical SAR Observations
- Benzoxazine Substitutions :
- Methoxy groups (e.g., 6-methoxy in the target compound) improve solubility but may reduce membrane permeability compared to alkyl or halogen substituents .
- Chlorine at position 7 (as in elsovaptán) correlates with receptor antagonism, whereas position 6 substitutions (as in the target compound) may modulate off-target effects.
- Linker Chemistry: Methanone bridges (target compound) balance stability and flexibility, whereas sulfonyl or carboxamide linkers () introduce distinct electronic and steric profiles.
- Heterocyclic Moieties :
- 2-Chloropyridine (target compound) vs. pyrimidine (elsovaptán) affects target selectivity, with pyrimidine favoring CNS applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
